2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine
Description
Properties
IUPAC Name |
4-(6-bromopyridin-2-yl)-2,6-dichloropyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrCl2N3/c10-7-3-1-2-5(13-7)6-4-8(11)15-9(12)14-6/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPYURTVKHODHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185306-26-6 | |
| Record name | 2,4-dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(6’-bromo-2’-pyridyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with 6-bromo-2-pyridylboronic acid under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(6’-bromo-2’-pyridyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The bromine atom can participate in cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as toluene, ethanol, or dimethylformamide are commonly used.
Major Products
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex structures formed through cross-coupling.
Scientific Research Applications
2,4-Dichloro-6-(6’-bromo-2’-pyridyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(6’-bromo-2’-pyridyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent-Driven Reactivity and Physicochemical Properties
The presence of bromine on the pyridine ring distinguishes this compound from analogs with alternative halogens or substituents. Below is a comparative analysis of structurally related pyrimidines:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Electron-Withdrawing Effects: The bromine atom in this compound increases electron-withdrawing effects compared to non-halogenated analogs like 2,4-Dichloro-6-(pyridin-2-yl)pyrimidine. This enhances its susceptibility to nucleophilic substitution at the 2- and 4-chloro positions .
- Steric and Electronic Modulation : Fluorophenyl (in 833472-84-7) and oxolanyloxy (in 934179-00-7) substituents alter solubility and steric bulk, impacting binding affinity in biological systems .
- Bioactivity : The bromopyridyl moiety may enhance interactions with hydrophobic pockets in enzyme active sites compared to smaller substituents like methyl (e.g., 944058-86-0) .
Spectroscopic and Analytical Data
- 1H NMR : For 2,4-Dichloro-6-(4-fluorophenyl)pyrimidine (CAS 833472-84-7), aromatic protons resonate at δ 7.20–7.29 ppm, while the pyrimidine proton appears at δ 7.67 ppm . In contrast, the bromopyridyl analog would exhibit downfield shifts due to bromine’s deshielding effect.
- Elemental Analysis : Discrepancies in carbon/nitrogen content between calculated and observed values (e.g., 49.59% C vs. 49.42% calculated for 833472-84-7) highlight purity challenges in halogenated pyrimidines .
Biological Activity
2,4-Dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its mechanisms of action, cellular effects, and potential therapeutic applications based on recent research findings.
The primary mechanism of action for this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic addition-elimination reactions, which are crucial for its biological activity.
Target Interactions
- Serotonin Receptors : The compound has been shown to interact with serotonin (5-HT) receptor sites, influencing neurotransmitter activity and potentially affecting mood and anxiety disorders.
- Inflammatory Mediators : It modulates the activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α, indicating a role in inflammatory processes.
This compound exhibits significant biochemical properties that contribute to its biological activity:
| Property | Description |
|---|---|
| Solubility | Soluble in organic solvents; limited aqueous solubility affecting bioavailability. |
| Stability | Stable under physiological conditions; however, reactivity may vary with substitution patterns. |
| Reactivity | Engages in nucleophilic aromatic substitution reactions with various biomolecules. |
Cellular Effects
Research indicates that this compound exhibits antiproliferative effects across various cancer cell lines. Notably, studies have shown its cytotoxicity in:
- MDA-MB-231 Cells : Induces cell cycle arrest at the G2/M phase without significant apoptotic death .
- L1210 Cells : Demonstrated cytotoxicity independent of cell cycle arrest mechanisms .
Case Studies
- Antiproliferative Activity : In a study examining halogenated pyrrolo[3,2-d]pyrimidines, this compound showed significant antiproliferative activity at low micromolar concentrations across multiple cancer cell lines (L1210, CEM, HeLa) with enhanced potency when iodine was introduced at specific positions .
- Cell Cycle Analysis : Cell cycle studies revealed that treatment with this compound resulted in accumulation at the G2/M transition stage in MDA-MB-231 cells, suggesting a targeted mechanism for inhibiting tumor growth without inducing apoptosis .
Pharmacological Applications
The biological activities of this compound suggest potential applications in:
- Cancer Therapy : As an antiproliferative agent targeting specific cancer types.
- Anti-inflammatory Treatments : Due to its modulation of inflammatory mediators.
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2,4-dichloro-6-(6'-bromo-2'-pyridyl)pyrimidine to minimize regioisomer formation?
Answer:
Regioisomer control during nucleophilic substitution reactions is critical. For example, in the displacement of chlorine atoms with amines, reaction temperature, solvent polarity, and steric effects influence selectivity. Evidence from a GPR39 agonist synthesis study shows that using acetonitrile (MeCN) and triethylamine at 60°C favors the formation of a specific regioisomer (compound 28 ) with 70% yield . Microwave-assisted heating can further enhance reaction efficiency and selectivity by reducing side reactions. Monitoring via HPLC or LC-MS during optimization is recommended to track regioisomer ratios.
Advanced: How can computational methods predict the reactivity of substituents in this compound for targeted modifications?
Answer:
Density Functional Theory (DFT) calculations can model electronic effects of substituents. For instance, the electron-withdrawing bromo and chloro groups activate specific positions on the pyrimidine ring for nucleophilic attack. Quantum chemical studies on analogous pyrimidines reveal that Fukui indices and molecular electrostatic potential maps identify reactive sites . These tools guide the design of derivatives by predicting substituent effects on charge distribution and orbital interactions.
Basic: What spectroscopic techniques are most effective for confirming the structure of this compound and its intermediates?
Answer:
- NMR Spectroscopy : H and C NMR resolve substituent positions, with pyridyl protons appearing as distinct doublets (~δ 8.5–9.0 ppm) .
- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of regiochemistry, as demonstrated for structurally related bromo-chloro pyrimidines .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and halogen isotope patterns.
Advanced: How do reaction conditions influence the stability and yield of this compound during halogenation steps?
Answer:
Phosphorus oxychloride (POCl) is commonly used for chlorination, but prolonged reflux can lead to decomposition. A study on 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine synthesis found that limiting reaction time to 3 hours and using N,N-diethylaniline as a catalyst improved yields to 70% while minimizing side products . Bromination with Br in aqueous conditions requires careful stoichiometric control, as excess bromine can over-halogenate the core structure .
Basic: What are the recommended storage conditions to ensure the stability of this compound?
Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis of chloro and bromo substituents. Exposure to moisture or light can degrade the compound, as indicated by safety data for related dichloro-pyrimidines . Use amber vials and desiccants for long-term storage.
Advanced: How can structural analogs of this compound be designed to enhance binding affinity in biological targets (e.g., kinases or GPCRs)?
Answer:
- Bioisosteric Replacement : Substitute the 6'-bromo group with trifluoromethyl (-CF) to improve lipophilicity and metabolic stability, as seen in 2,4-dichloro-6-(trifluoromethyl)pyrimidine derivatives .
- Scaffold Hybridization : Fuse the pyrimidine core with pyrrolo or indolizine moieties to mimic ATP-binding pockets, leveraging cycloaddition reactions of pyridylpyrimidine N-ylides .
- Structure-Activity Relationship (SAR) Studies : Compare analogs with varying substitution patterns (e.g., 2-chloro vs. 4-chloro) to map critical interactions, as demonstrated in kinase inhibitor research .
Basic: What safety precautions are essential when handling this compound in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid dermal contact.
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HCl or HBr gas) .
- Waste Disposal : Segregate halogenated waste and coordinate with certified agencies for incineration, as improper disposal risks environmental contamination .
Advanced: How can data contradictions in spectroscopic and crystallographic results be resolved during structural elucidation?
Answer:
- Cross-Validation : Combine NMR data with X-ray crystallography to resolve ambiguities. For example, crystallographic data confirmed the regioisomeric structure of a related pyridylpyrimidine, overriding initial NMR misinterpretations .
- Dynamic NMR Experiments : Variable-temperature H NMR can detect conformational changes or tautomerism that may cause spectral discrepancies .
Basic: What synthetic routes are available for introducing functional groups at the 4-position of the pyrimidine ring?
Answer:
- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., methylamine) in polar aprotic solvents like DMF at 60–100°C .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling to introduce aryl groups, though the electron-deficient pyrimidine ring may require palladium catalysts with strong electron-donating ligands .
Advanced: What strategies mitigate decomposition during high-temperature reactions involving this compound?
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time and thermal degradation. A study achieved 87% yield in methylamine displacement using microwave heating at 130°C for 10 minutes .
- Catalytic Additives : Additives like copper(I) iodide stabilize intermediates in Ullmann-type couplings, preventing side reactions at elevated temperatures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
